N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, an isoxazole ring, and a pyridine ring. These rings are known for their significant roles in various biological and chemical processes, making this compound of great interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions that include the formation of the pyrazole and isoxazole rings followed by their coupling with the pyridine ring. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone share structural similarities with the pyrazole ring.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole are structurally related due to the presence of the isoxazole ring.
Pyridine Derivatives: Compounds such as 2,6-dimethylpyridine share the pyridine ring structure.
Uniqueness
What sets N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(1-ethyl-3-methylpyrazol-4-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-5-20-7-12(9(3)18-20)17-14(21)11-6-8(2)16-15-13(11)10(4)19-22-15/h6-7H,5H2,1-4H3,(H,17,21) |
InChI Key |
SMFXZNZISKNWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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